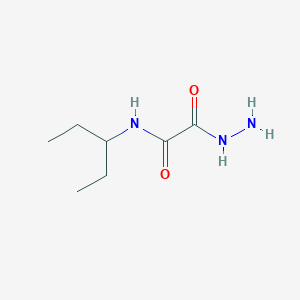

1-(hydrazinecarbonyl)-N-(pentan-3-yl)formamide

Description

1-(Hydrazinecarbonyl)-N-(pentan-3-yl)formamide is a synthetic organic compound featuring a hydrazinecarbonyl (CONHNH₂) group and a branched aliphatic substituent (pentan-3-yl). This structure positions it within the broader class of formamide derivatives, which are widely used in medicinal chemistry and materials science due to their versatility in hydrogen bonding and coordination chemistry. Its aliphatic chain may confer distinct solubility and reactivity compared to aromatic analogs, making it a candidate for tailored applications in drug discovery or catalysis.

Structure

3D Structure

Properties

IUPAC Name |

2-hydrazinyl-2-oxo-N-pentan-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c1-3-5(4-2)9-6(11)7(12)10-8/h5H,3-4,8H2,1-2H3,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOQAESCAZIIQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Hydrazinecarbonyl)-N-(pentan-3-yl)formamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. Understanding its biological activity can provide insights into its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The chemical structure of 1-(hydrazinecarbonyl)-N-(pentan-3-yl)formamide can be represented as follows:

This compound features a hydrazinecarbonyl group, which is known for its reactivity and ability to form various derivatives with biological significance.

Biological Activity Overview

The biological activity of 1-(hydrazinecarbonyl)-N-(pentan-3-yl)formamide has been explored through various studies focusing on its antimicrobial properties, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.

The mechanism by which hydrazinecarbonyl compounds exert their antibacterial effects is not fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. The presence of the hydrazine group is thought to enhance reactivity with cellular components, leading to bactericidal effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of hydrazone derivatives, including those similar to 1-(hydrazinecarbonyl)-N-(pentan-3-yl)formamide. Here are some notable findings:

| Compound | Target Bacteria | % Inhibition | MIC (µg/mL) |

|---|---|---|---|

| N-(2-(o-tolyl)-1,2,3,4-tetrahydroquinoline-4-yl)formamide | E. coli | 35.9% | 10 |

| N-(6-chloro-2-(o-tolyl)-1,2,3,4-tetrahydroquinoline-4-yl)formamide | P. aeruginosa | 36.8% | 10 |

| Other THQ derivatives | Various Gram-negative strains | Moderate (12%-34%) | Varies |

These results indicate that while some derivatives show promising antibacterial activity, further research is needed to establish the efficacy of 1-(hydrazinecarbonyl)-N-(pentan-3-yl)formamide specifically.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The hydrazinecarbonyl moiety is a recurring feature in several pharmacologically active and synthetically valuable compounds. Below is a detailed comparison of 1-(hydrazinecarbonyl)-N-(pentan-3-yl)formamide with structurally related analogs, focusing on substituent effects, synthesis, and properties.

Substituent Effects on Physicochemical Properties

- N-(3-Chloro-4-methylphenyl)-1-(hydrazinecarbonyl)formamide (CAS 828273-69-4): Structure: Aromatic chlorophenyl substituent. Molecular Formula: C₉H₁₀ClN₃O₂ (MW 227.65). Properties: 97% purity, likely higher melting point due to aromatic rigidity compared to the aliphatic pentan-3-yl group in the target compound. Applications: Used in pharmaceutical intermediates, suggesting utility in drug design.

- 1-(Hydrazinecarbonyl)-N-(pyridin-2-yl)formamide (CAS 53117-32-1): Structure: Pyridinyl substituent. Molecular Formula: C₇H₈N₄O₂ (MW 180.16). Properties: Predicted pKa ~10.36, indicating basicity at physiological pH.

- Triazole-Tethered Indolinones (e.g., Compounds 11i–l): Structure: Hydrazinecarbonyl linked to triazole and indolinone moieties. Properties: Melting points >300°C, attributed to aromatic stacking and hydrogen bonding. Key Difference: The target compound’s aliphatic chain likely reduces thermal stability compared to these rigid heterocyclic systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of 1-(hydrazinecarbonyl)-N-(pentan-3-yl)formamide?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with hydrazine derivatives and pentan-3-ylamine. Key steps include:

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., HATU or EDCI) to activate the carbonyl group for nucleophilic attack by the amine .

- Condition Optimization : Control temperature (20–25°C), pH (neutral to slightly acidic), and solvent polarity (DMF or THF) to minimize side reactions and improve yield .

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is effective for isolating the pure compound .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the hydrazinecarbonyl group (δ ~8–10 ppm for NH protons) and pentan-3-yl chain (δ 1.2–1.6 ppm for CH₂ groups) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer :

- Storage Conditions : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation of the hydrazinecarbonyl group .

- Stability Testing : Monitor degradation via HPLC at intervals (0, 3, 6 months) under accelerated conditions (40°C/75% RH) .

Advanced Research Questions

Q. What computational approaches can predict the reactivity of the hydrazinecarbonyl group in this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. water) to assess hydrolysis susceptibility .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Collaborate with crystallography facilities (e.g., Cambridge Crystallographic Data Centre) to determine bond angles, torsion angles, and spatial arrangement of the pentan-3-yl chain .

- CCDC Deposition : Submit data to the Cambridge Structural Database (CCDC 1990392) for peer validation .

Q. What strategies address contradictions in reported biological activity data for similar hydrazine derivatives?

- Methodological Answer :

- Reproducibility Framework : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols) .

- Meta-Analysis : Use tools like Web of Science to compare datasets and identify confounding variables (e.g., solvent choice in bioassays) .

Q. How can researchers integrate this compound into a theoretical framework for hydrazide-based drug discovery?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.